

Application Notes and Protocols for Organobromine Compounds in Industry

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Compound of Interest

Compound Name: Bromamine

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For Researchers, Scientists, and Drug Development Professionals

Organobromine compounds, a diverse class of organic chemicals containing carbon-bromine bonds, have found widespread application across various industrial sectors due to their unique chemical properties. This document provides detailed application notes and protocols for the use of organobromine compounds in key industries, including flame retardants, pharmaceuticals, and agriculture. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Flame Retardants

Organobromine compounds are extensively used as flame retardants in a variety of materials to reduce flammability.^{[1][2]} Their primary mechanism of action involves the release of bromine radicals at high temperatures, which interrupt the combustion cycle in the gas phase by scavenging highly reactive hydrogen (H•) and hydroxyl (OH•) radicals.^[3]

Key Organobromine Flame Retardants and Their Applications

Two of the most prominent classes of brominated flame retardants (BFRs) are Tetrabromobisphenol A (TBBPA) and Polybrominated Diphenyl Ethers (PBDEs).

- Tetrabromobisphenol A (TBBPA): TBBPA is a reactive flame retardant, meaning it is chemically incorporated into the polymer backbone, for example, in printed circuit boards.^[4]

It is produced by the reaction of bromine with bisphenol A.[4]

- Polybrominated Diphenyl Ethers (PBDEs): PBDEs are additive flame retardants, meaning they are physically mixed with the polymer. They have been widely used in plastics, textiles, and electronics.[1][2] However, due to their persistence in the environment and potential for bioaccumulation, the use of some PBDEs has been restricted.[1]

Quantitative Data: BFR Concentrations in various materials

The following tables summarize the concentrations of common BFRs found in different materials.

Table 1: Concentrations of Decabromodiphenyl Ether (decaBDE) in Plastics[5]

Plastic Source	Number of Samples (n)	Median Concentration (mg/kg)	Mean Concentration (mg/kg)
Electrical and electronic equipment	276	50	5200
Vehicles	80	31	3100
Construction	81	0	8700
Textiles and upholstery	75	0	6500

Table 2: Concentrations of Polybrominated Diphenyl Ethers (PBDEs) in Aquatic Biota[6]

Location	Biota Type	$\Sigma 12$ PBDEs Range (ng/g lipid)	Mean $\Sigma 12$ PBDEs (ng/g lipid)	Predominant Congeners
Lower reach of the Yangtze River, East China	Fishes, crabs, shrimps	3.52 to 603.69	44.04	BDE-47, BDE- 28, BDE-154, BDE-100, BDE- 153

Experimental Protocols

This protocol describes a general method for the synthesis of TBBPA based on literature descriptions.[\[7\]](#)[\[8\]](#)

Materials:

- Bisphenol A
- Bromine
- Methanol
- Water

Procedure:

- In a reaction flask, dissolve Bisphenol A in methanol.
- Heat the solution to reflux.
- Slowly add bromine to the refluxing solution over a period of 1 hour.
- Continue stirring the reaction mixture at reflux for 20 minutes.
- Precipitate the TBBPA product by adding water to form a slurry.
- Filter the product slurry to collect the TBBPA.

- Wash the collected product with a methanol/water solution and then with water.
- Dry the final product.

This protocol is a standard method for assessing the flammability of plastic materials.[3]

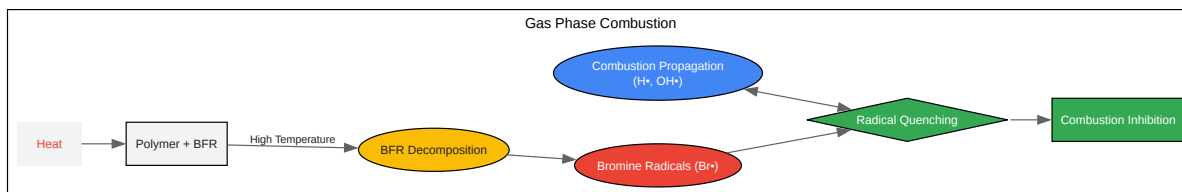
Materials:

- Polymer specimen containing the brominated flame retardant
- Laboratory burner
- Surgical cotton
- Timer

Procedure:

- Mount a specimen vertically in a test chamber.
- Place a layer of dry surgical cotton 300 mm below the specimen.
- Apply a flame to the bottom edge of the specimen for 10 seconds and then remove it.
- Record the afterflame time (t_1).
- Immediately reapply the flame for another 10 seconds.
- Record the second afterflame time (t_2) and the afterglow time (t_3).
- Observe if any flaming drips ignite the cotton.
- Classify the material based on the results (e.g., V-0, V-1, V-2). A V-0 classification indicates the best flame retardancy performance.[3]

Diagrams



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Gas Phase Flame Retardancy Mechanism of BFRs.

Pharmaceuticals

Several organobromine compounds are utilized in the pharmaceutical industry for their therapeutic properties.

Examples of Organobromine Pharmaceuticals

- Brotizolam: A thienodiazepine derivative used for the short-term treatment of severe insomnia.[9]
- Nicergoline: An ergot derivative used to treat dementia and other vascular disorders.[10]
- Pipobroman: An alkylating agent used as an anti-cancer drug, particularly for polycythemia vera.[11][12]
- Merbromin (Mercurochrome): A topical antiseptic for minor cuts and scrapes.[13]

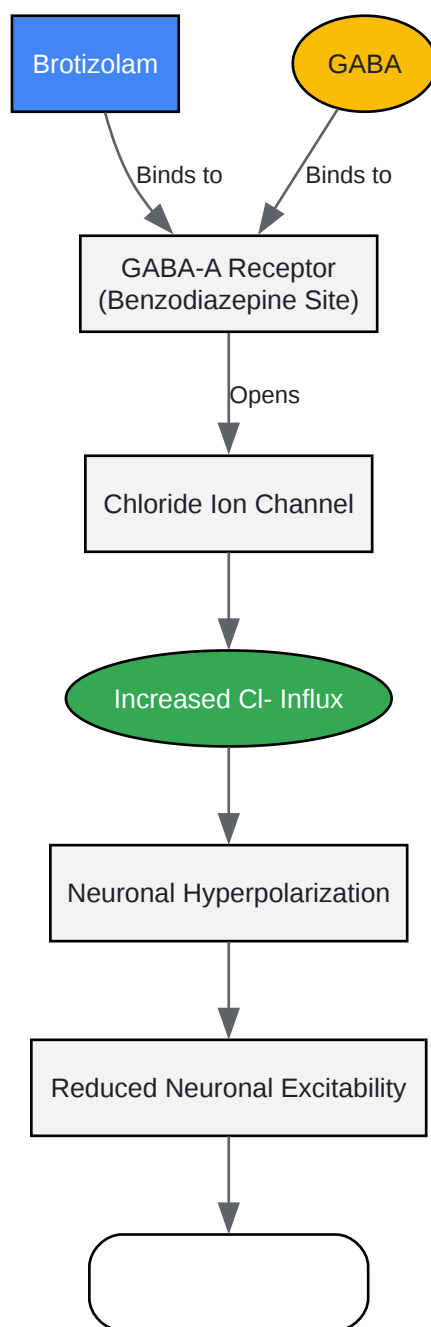
Quantitative Data: Efficacy of Pipobroman in Polycythemia Vera

Table 3: Efficacy of Pipobroman in Patients with Polycythemia Vera[14]

Parameter	Result
Number of Patients	100
Median Follow-up Time	60 months
Hematologic Remission Rate	92%
Median Time to Remission	12 weeks
Median Remission Duration	48 months
Median Overall Survival	140 months
5-year Complication-free Survival	65%
Actuarial Risk of Acute Leukemia at 5 years	6%
Actuarial Risk of Acute Leukemia at 7 years	9%

Signaling Pathways and Mechanisms of Action

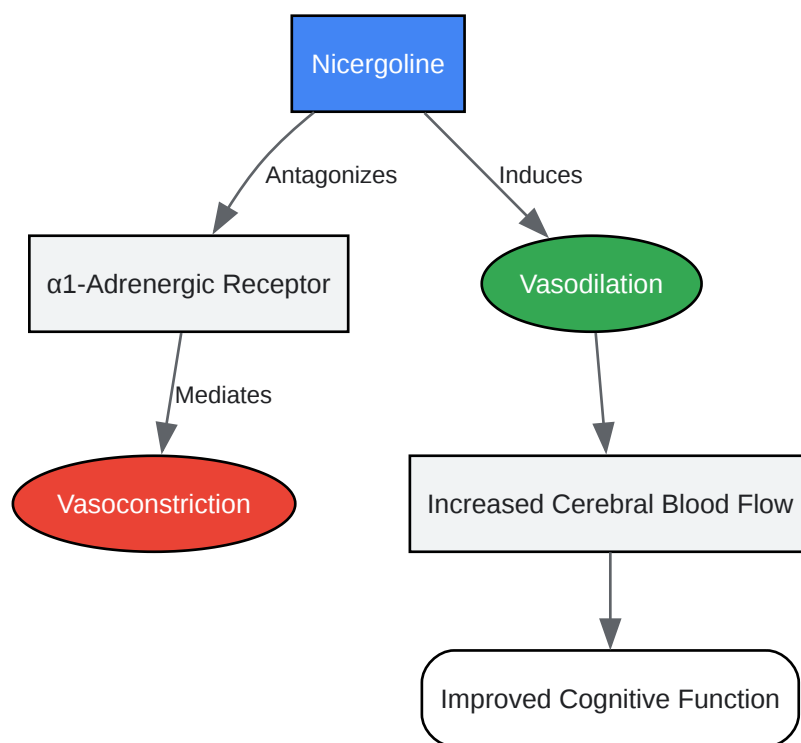
Brotizolam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, leading to sedative and hypnotic effects.^{[15][16][17]}



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Mechanism of action of Brotizolam.

Nicergoline exhibits a multi-faceted mechanism of action, primarily as an alpha-1 adrenergic receptor antagonist, leading to vasodilation and improved cerebral blood flow.[18][19][20]



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Primary mechanism of action of Nicergoline.

Agriculture

Organobromine compounds have been used in agriculture, primarily as fumigants and herbicides.

Bromoxynil as a Herbicide

Bromoxynil is a post-emergent herbicide used to control annual broadleaf weeds in various crops.^[21] It acts by inhibiting photosynthesis.^[22]

Quantitative Data: Application Rates and Efficacy of Bromoxynil

Table 4: Recommended Application Rates of Bromoxynil for Weed Control in Various Crops^[21]

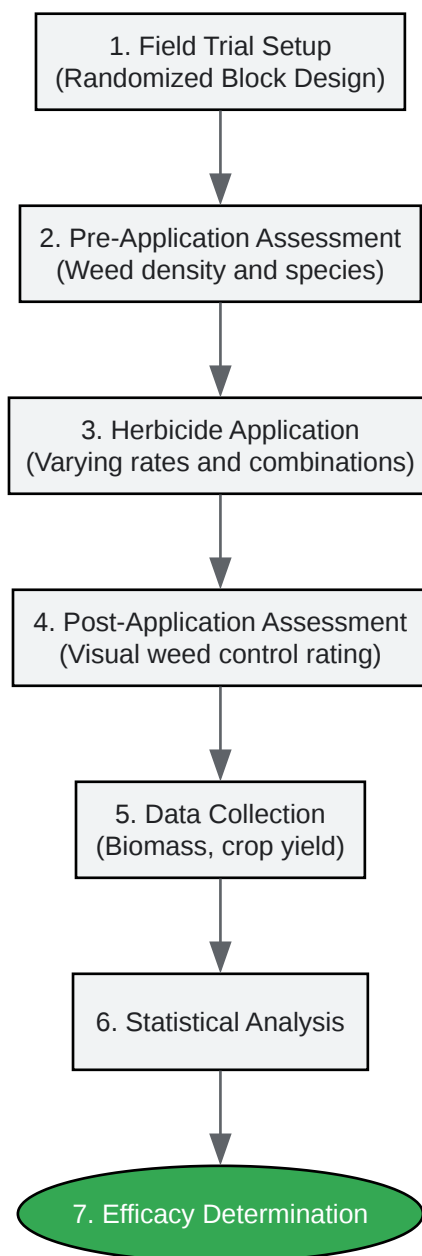
Crop	Application Timing	Target Weeds	Recommended Rate (kg/ha)
Wheat	2-4 leaf stage	Mustard greens, cleavers, geraniums	0.3 - 0.4
Corn	2-6 leaf stage	Ragweed, quartered, velvet	0.3 - 0.4
Soybean	1-3 three-leaf stage	Broadleaf weeds	Refer to label
Oats	Post-emergence	Wild buckwheat, quinoa	Refer to label

Table 5: Efficacy of Bromoxynil for Control of Glyphosate-Resistant (GR) Horseweed in Soybean[23]

Treatment	Application Rate (g ai ha ⁻¹)	GR Horseweed Control at 8 WAA (%)
Bromoxynil	277	80
Bromoxynil + Metribuzin	54 + 400	95
Bromoxynil + Metribuzin	280 + 400	97

Experimental Workflow: Herbicide Efficacy Trial

The following diagram illustrates a general workflow for conducting a field trial to evaluate the efficacy of a herbicide like bromoxynil.



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Workflow for a herbicide efficacy trial.

Other Industrial Applications

Organobromine compounds like bromoform and dibromomethane have applications as solvents and in organic synthesis.

- Bromoform: Used as a solvent for waxes, greases, and oils, and in geological assaying for mineral separation.^[7]

- Dibromomethane: Employed as a solvent, in organic synthesis as a reagent for introducing a methylene group, and as a precursor to Simmons-Smith-type reagents.^[15]

Experimental Protocol: Dibromocyclopropanation using Dibromomethane

This protocol outlines a general procedure for the synthesis of gem-dibromocyclopropanes from alkenes using dibromomethane.^[24]

Materials:

- Alkene
- Dibromomethane
- Dichloromethane (solvent)
- Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
- 50% aqueous sodium hydroxide solution
- Water
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a reaction flask, dissolve the alkene and phase-transfer catalyst in dichloromethane.
- Add dibromomethane to the stirred solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add the 50% aqueous sodium hydroxide solution.

- Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or GC.
- Upon completion, add water and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography.

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